N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-en-1-amine
Description
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-en-1-amine is a synthetic organic compound that features a pyrazole ring substituted with a fluorophenyl group, a furan ring, and a prop-2-en-1-amine moiety
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-2-9-22(13-17-4-3-10-23-17)12-15-11-20-21-18(15)14-5-7-16(19)8-6-14/h2-8,10-11H,1,9,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAXSDWXYJFGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CO1)CC2=C(NN=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-en-1-amine typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone, hydrazine derivatives, and a suitable catalyst under microwave irradiation.
Substitution with Fluorophenyl Group:
Attachment of Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Formation of Prop-2-en-1-amine Moiety: The final step involves the formation of the prop-2-en-1-amine moiety through a condensation reaction with suitable amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structural features and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Indole derivatives
- Imidazole containing compounds
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(furan-2-ylmethyl)prop-2-en-1-amine is unique due to its combination of a pyrazole ring, fluorophenyl group, furan ring, and prop-2-en-1-amine moiety. This unique structure may confer specific biological activities and potential therapeutic applications that are distinct from other similar compounds.
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